3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide is a synthetic organic compound with the molecular formula C17H11FN2O4S This compound is known for its unique structural features, which include a thiophene ring, a phenyl group, and a nitrophenoxy substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide typically involves a multi-step process. One common synthetic route starts with the reaction of 2-fluoro-4-nitrophenol with thiophene-2-carboxylic acid chloride in the presence of a base such as triethylamine. This reaction forms the intermediate 3-(2-fluoro-4-nitrophenoxy)thiophene-2-carboxylic acid. The intermediate is then coupled with aniline in the presence of a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.
Chemical Reactions Analysis
Types of Reactions
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as tin(II) chloride (SnCl2) or iron powder in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenoxy derivatives.
Scientific Research Applications
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound is explored for its use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Biological Studies: It is used as a probe in biochemical assays to study enzyme interactions and protein-ligand binding.
Mechanism of Action
The mechanism of action of 3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to inhibit certain enzymes or receptors, leading to its therapeutic effects. The nitrophenoxy group plays a crucial role in binding to the active site of the target enzyme, while the thiophene ring enhances its stability and bioavailability .
Comparison with Similar Compounds
Similar Compounds
3-(2-fluoro-4-nitrophenoxy)-2-thiophenecarboxylic acid: Similar structure but lacks the N-phenyl group.
4-(2-fluoro-4-nitrophenoxy)pyridine: Contains a pyridine ring instead of a thiophene ring.
2-fluoro-4-nitrophenoxyacetic acid: Similar nitrophenoxy group but different core structure.
Uniqueness
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide is unique due to its combination of a thiophene ring, a phenyl group, and a nitrophenoxy substituent. This unique structure imparts specific chemical and biological properties that are not observed in similar compounds.
Properties
IUPAC Name |
3-(2-fluoro-4-nitrophenoxy)-N-phenylthiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11FN2O4S/c18-13-10-12(20(22)23)6-7-14(13)24-15-8-9-25-16(15)17(21)19-11-4-2-1-3-5-11/h1-10H,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFZIWYBXFGDOMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=CS2)OC3=C(C=C(C=C3)[N+](=O)[O-])F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.